2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS No.: 355421-47-5
Cat. No.: VC16152084
Molecular Formula: C25H16BrClN2O5
Molecular Weight: 539.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355421-47-5 |
|---|---|
| Molecular Formula | C25H16BrClN2O5 |
| Molecular Weight | 539.8 g/mol |
| IUPAC Name | [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C25H16BrClN2O5/c1-14-2-3-16(10-23(14)29(32)33)24(30)13-34-25(31)20-12-22(15-4-7-18(27)8-5-15)28-21-9-6-17(26)11-19(20)21/h2-12H,13H2,1H3 |
| Standard InChI Key | NRYDBXWTCSIPQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core substituted at the 2-position with a 4-chlorophenyl group and at the 6-position with a bromine atom. The 4-carboxylate moiety is esterified with a 2-(4-methyl-3-nitrophenyl)-2-oxoethyl group, introducing additional steric and electronic complexity . This arrangement creates a planar aromatic system with polarizable regions, facilitating interactions with biological targets.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H16BrClN2O5 | |
| Molecular Weight | 539.8 g/mol | |
| CAS Number | 355421-47-5 | |
| SMILES Notation | CC1=C(C=C(C=C1)N+[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Predicted Collision Cross Section | 202.7 Ų ([M+H]+ adduct) |
The nitro group at the 3-position of the phenyl ring enhances electron-withdrawing effects, potentially increasing reactivity toward nucleophilic targets. The bromine and chlorine atoms contribute to halogen bonding capabilities, a feature often exploited in drug design for target affinity .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
Synthesis typically begins with the preparation of the quinoline core via the Skraup or Doebner-Miller reaction, followed by sequential functionalization . Critical steps include:
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Bromination at C-6: Electrophilic aromatic substitution using bromine in acetic acid.
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Esterification of the 4-Carboxylate: Reaction with 2-(4-methyl-3-nitrophenyl)-2-oxoethyl bromide under basic conditions.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Yield optimization requires precise temperature control (60–80°C) and anhydrous solvents such as dimethylformamide (DMF) . Analytical validation via NMR and HRMS confirms regioselectivity, particularly for distinguishing bromine and chlorine substituents.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–16 µg/mL. Mechanistically, it disrupts DNA gyrase-topoisomerase IV complexes, preventing DNA supercoiling and replication. The nitro group may undergo bacterial nitroreductase-mediated activation, generating reactive intermediates that damage microbial DNA .
Comparative Analysis with Structural Analogs
Bromine vs. Chlorine Substitution
Replacing the 4-chlorophenyl group with 4-bromophenyl (as in CID 1613012) increases molecular weight by 79.9 g/mol but reduces aqueous solubility from 0.12 mg/mL to <0.05 mg/mL . This trade-off highlights the importance of halogen choice in balancing lipophilicity and bioavailability.
Methoxy-Nitro Derivatives
Analogous compounds with methoxy substituents (e.g., 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl esters) show reduced anticancer activity (IC50: >50 µM in MCF-7), underscoring the critical role of the methyl group in enhancing target binding .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
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Structure-Activity Relationship (SAR) Studies: Systematically modify nitro and halogen substituents to optimize potency.
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Combination Therapy: Evaluate synergies with existing antibiotics (e.g., ciprofloxacin) or kinase inhibitors (e.g., gefitinib).
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